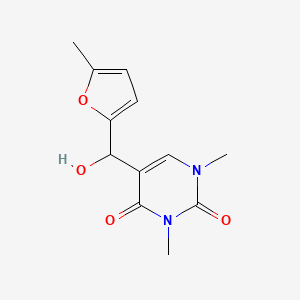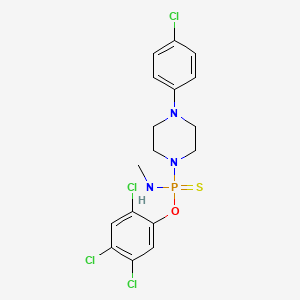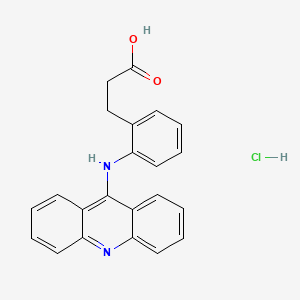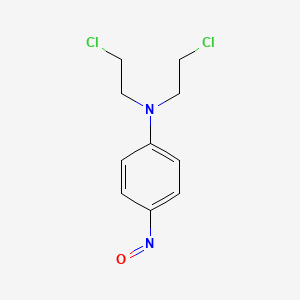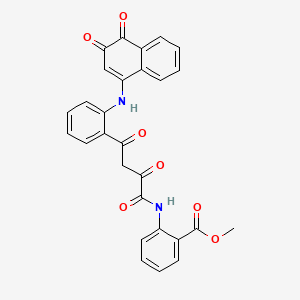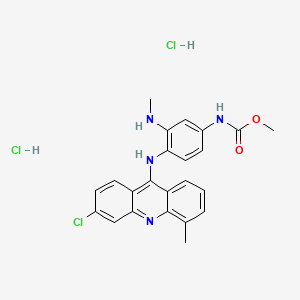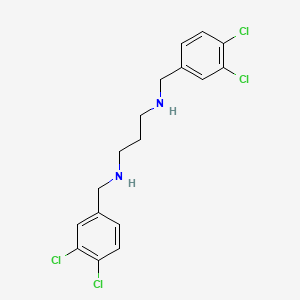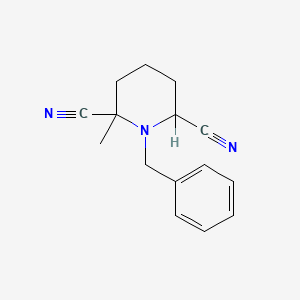
1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile is a chemical compound with the molecular formula C14H16N2 It is known for its unique structure, which includes a piperidine ring substituted with benzyl and methyl groups, as well as two nitrile groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,6-dicyanopiperidine with benzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyl and methyl groups may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
2,6-Dicyanopiperidine: Lacks the benzyl and methyl substitutions, resulting in different reactivity and applications.
1-Benzylpiperidine-2,6-dicarbonitrile: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-Methylpiperidine-2,6-dicarbonitrile: Lacks the benzyl group, affecting its overall properties and uses.
Uniqueness: 1-Benzyl-2-methylpiperidine-2,6-dicarbonitrile is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
98195-09-6 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
1-benzyl-2-methylpiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C15H17N3/c1-15(12-17)9-5-8-14(10-16)18(15)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-9,11H2,1H3 |
Clé InChI |
SUVAGOVCDLPOOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1CC2=CC=CC=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



